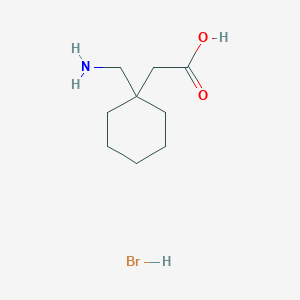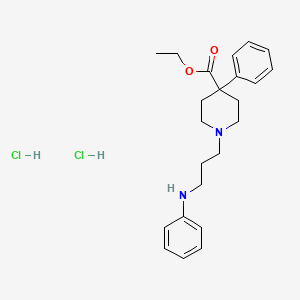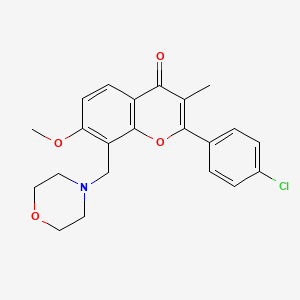
3-Methyl-7-methoxy-8-morpholinomethyl-4'-chloroflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholinomethyl group at the 8th position, a methoxy group at the 7th position, a methyl group at the 3rd position, and a chlorine atom at the 4’ position of the flavone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through the cyclization of appropriate chalcones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Methyl Group: The methyl group at the 3rd position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Chlorine Atom: The chlorine atom at the 4’ position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group at the 8th position can be introduced through Mannich-type reactions involving morpholine, formaldehyde, and the flavone core.
Industrial Production Methods
Industrial production of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced flavone derivatives.
Substitution: The chlorine atom at the 4’ position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxyflavone: Lacks the morpholinomethyl and chlorine substituents.
3-Methylflavone: Lacks the methoxy, morpholinomethyl, and chlorine substituents.
4’-Chloroflavone: Lacks the methoxy, morpholinomethyl, and methyl substituents.
Uniqueness
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is unique due to the presence of all four substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86073-64-5 |
|---|---|
Molekularformel |
C22H22ClNO4 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C22H22ClNO4/c1-14-20(25)17-7-8-19(26-2)18(13-24-9-11-27-12-10-24)22(17)28-21(14)15-3-5-16(23)6-4-15/h3-8H,9-13H2,1-2H3 |
InChI-Schlüssel |
APDSITWJMGPJLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


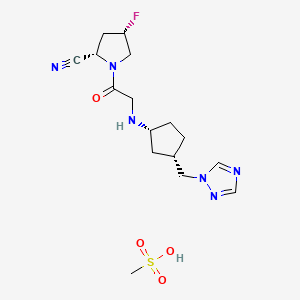
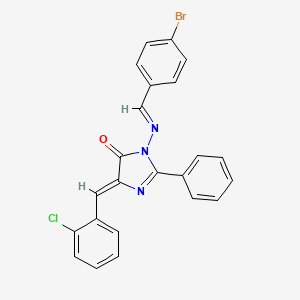
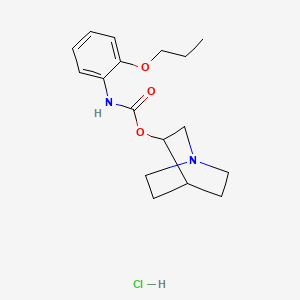
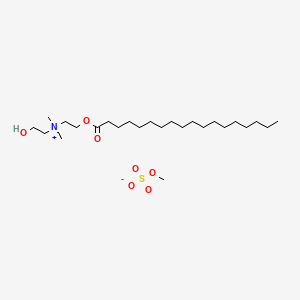
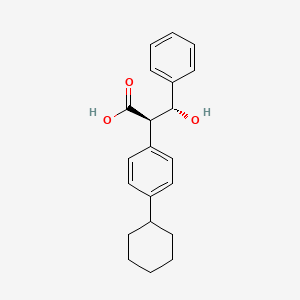
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


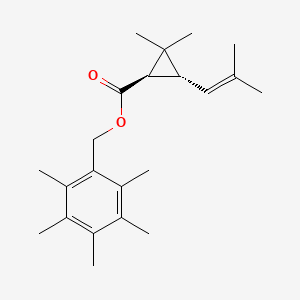
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
